molecular formula C8H7FN2O B571938 (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile CAS No. 1227581-06-7

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile

Cat. No.: B571938
CAS No.: 1227581-06-7
M. Wt: 166.155
InChI Key: CRFALKKPNXXMKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile is an organic compound with the molecular formula C8H7FN2O. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of fluorine and methoxy groups on the pyridine ring imparts unique chemical properties to this compound, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 2-fluoro-5-methoxypyridine.

    Nitrile Formation: The nitrile group is introduced through a nucleophilic substitution reaction. This can be achieved by reacting 2-fluoro-5-methoxypyridine with a suitable cyanating agent such as sodium cyanide (NaCN) or potassium cyanide (KCN) under basic conditions.

    Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the substitution process.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Formation of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid.

    Reduction: Formation of (2-Fluoro-5-methoxy-pyridin-3-yl)-ethylamine.

    Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways.

    Industry: The compound is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the methoxy group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluoro-5-methoxy-pyridin-3-yl)-methanol
  • (2-Fluoro-5-methoxy-pyridin-3-yl)-acetic acid
  • (2-Fluoro-5-methoxy-pyridin-3-yl)-ethylamine

Uniqueness

(2-Fluoro-5-methoxy-pyridin-3-yl)-acetonitrile is unique due to the presence of both fluorine and methoxy groups on the pyridine ring, which imparts distinct chemical properties. Compared to its analogs, it offers a balance of reactivity and stability, making it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Properties

IUPAC Name

2-(2-fluoro-5-methoxypyridin-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c1-12-7-4-6(2-3-10)8(9)11-5-7/h4-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRFALKKPNXXMKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(N=C1)F)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.